2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone. The reaction is usually catalyzed by a base such as piperidine or pyridine under reflux conditions.
Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the intermediate product with a suitable alkylating agent like methoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Incorporation of the Methylfuran Moiety: The final step involves the coupling of the furan ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate furan derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Primary amines and their derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(1-methoxypropan-2-yl)-3-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a methylfuran moiety.
2-cyano-N-(1-methoxypropan-2-yl)-3-(2-thienyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the methylfuran moiety, which can impart distinct electronic and steric properties compared to phenyl or thiophene analogs
Properties
IUPAC Name |
2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-5-18-12(9)6-11(7-14)13(16)15-10(2)8-17-3/h4-6,10H,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGPZGDOPRYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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